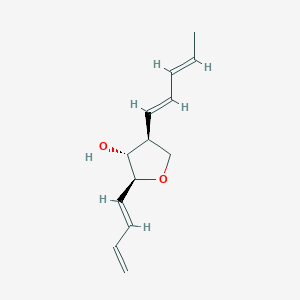

Aureonitol

描述

structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLKTHCXEMHTIQ-DBCNHVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1COC(C1O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038840 | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-51-1 | |

| Record name | Aureonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Aureonitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureonitol, a naturally occurring tetrahydrofuran derivative isolated from fungi, has emerged as a molecule of significant interest in antiviral and anti-inflammatory research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. The primary focus is on its well-documented anti-influenza activity, which is characterized by the inhibition of viral entry through direct interaction with the viral surface glycoprotein hemagglutinin. Additionally, this guide explores the potential anti-neuroinflammatory properties of this compound analogues, suggesting a broader spectrum of bioactivity. Detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways are presented to facilitate a deeper understanding and guide future research and development efforts.

Anti-Influenza Mechanism of Action

The principal and most extensively studied mechanism of action of this compound is its potent inhibitory effect on influenza A and B viruses. This compound effectively neutralizes the virus by preventing its attachment to and entry into host cells.

Molecular Target: Hemagglutinin (HA)

The primary molecular target of this compound is the influenza virus surface glycoprotein, hemagglutinin (HA) [1][2][3][4]. HA is crucial for the initial stages of influenza infection, as it mediates the binding of the virus to sialic acid-containing receptors on the surface of host cells.

Inhibition of Viral Adsorption

This compound inhibits the process of hemagglutination , where the HA protein binds to red blood cells, a process that mimics the binding to host epithelial cells[1]. By inhibiting hemagglutination, this compound effectively blocks the adsorption of the virus to the host cell membrane, a critical first step in the viral life cycle. Experimental evidence demonstrates that pre-treatment of the virus with this compound prevents infection, whereas pre-treatment of the host cells does not, confirming that the compound acts on a viral component.

Binding to the Sialic Acid Binding Site

Molecular modeling and docking studies have elucidated the specific interaction between this compound and the HA protein. This compound binds to the highly conserved sialic acid binding site , also known as the receptor-binding site (RBS), located in the globular head of the HA protein. Within this pocket, this compound forms stable hydrogen bonds with key amino acid residues that are essential for the recognition of host cell receptors. This direct competitive inhibition prevents the natural interaction between HA and sialic acid.

Signaling Pathway of Influenza Virus Entry and its Inhibition by this compound

The following diagram illustrates the influenza virus entry pathway and the inhibitory action of this compound.

Caption: this compound inhibits influenza virus entry by binding to hemagglutinin.

Potential Anti-Neuroinflammatory Mechanism of Action

Recent studies on this compound analogues have suggested a potential role in modulating inflammatory responses in the central nervous system. This activity appears to be mediated through the inhibition of key pro-inflammatory signaling pathways in microglial cells.

Inhibition of Pro-inflammatory Mediators

Analogues of this compound have been shown to reduce the production of several pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and reactive oxygen species (ROS).

Modulation of the TLR4/NF-κB Signaling Pathway

The anti-neuroinflammatory effects are attributed to the suppression of the Toll-like receptor 4 (TLR4) and nuclear factor kappa-B (NF-κB) signaling pathways. This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as decreased phosphorylation of the inhibitor of NF-κB (IκB) and p38 mitogen-activated protein kinases (MAPKs).

Signaling Pathway of Neuroinflammation and Potential Inhibition by this compound Analogues

The diagram below outlines the LPS-induced neuroinflammatory pathway and the putative inhibitory points for this compound analogues.

Caption: Potential anti-neuroinflammatory mechanism of this compound analogues.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Influenza Activity of this compound

| Virus Strain | EC50 (nM) | Reference |

| Influenza A(H3N2) | 100 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| Madin-Darby Canine Kidney (MDCK) | 1426 |

Table 3: Hemagglutination Inhibition by this compound

| Virus Strain | MIC (nM) | Reference |

| Influenza A and B Strains | 60 - 200 |

Experimental Protocols

Hemagglutination Inhibition Assay

This assay is used to determine the ability of a compound to prevent virus-induced agglutination of red blood cells.

Workflow Diagram:

Caption: Workflow for the hemagglutination inhibition assay.

Methodology:

-

Two-fold serial dilutions of this compound are prepared in a V-bottom 96-well microtiter plate.

-

A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the diluted compound.

-

The plate is incubated at room temperature for 1 hour to allow the compound to bind to the virus.

-

A suspension of red blood cells (e.g., 0.5% chicken erythrocytes) is then added to each well.

-

The plate is incubated at room temperature for 30-60 minutes.

-

The minimum inhibitory concentration (MIC) is determined as the highest dilution of the compound that completely inhibits hemagglutination (indicated by the formation of a red blood cell "button" at the bottom of the well).

Virus Adsorption Inhibition Assay

This assay assesses the ability of a compound to prevent the attachment of the virus to host cells.

Methodology:

-

Virus Pre-treatment: Influenza virus particles are pre-incubated with this compound for 1 hour at room temperature. This mixture is then diluted and incubated with a monolayer of host cells (e.g., MDCK cells) for 1 hour at 37°C.

-

Cell Pre-treatment: Host cells are pre-treated with this compound for 1 hour at 37°C and then washed. The cells are subsequently infected with the influenza virus.

-

Simultaneous Treatment: Host cells are infected with the influenza virus in the presence of this compound.

-

Following incubation, the cells are washed to remove unbound virus and compound.

-

The level of viral attachment/entry is quantified, typically by measuring viral protein expression (e.g., via immunofluorescence or western blot) or by quantifying viral RNA (e.g., via RT-qPCR).

In Silico Molecular Docking

Molecular docking simulations are used to predict the binding mode of this compound to the influenza HA protein.

Methodology:

-

The three-dimensional crystal structure of the target influenza HA protein is obtained from a protein data bank.

-

The chemical structure of this compound is designed and its geometry is optimized using computational chemistry software.

-

Docking simulations are performed to predict the most favorable binding poses of this compound within the sialic acid binding site of HA.

-

The binding affinity is estimated based on scoring functions that calculate the free energy of binding.

-

The interactions between this compound and the amino acid residues of the HA protein (e.g., hydrogen bonds) are analyzed to understand the molecular basis of the binding.

Conclusion

This compound presents a compelling profile as an anti-influenza agent with a well-defined mechanism of action centered on the inhibition of viral entry via direct binding to the hemagglutinin protein. Its efficacy against both influenza A and B viruses, coupled with its low cytotoxicity, underscores its potential for further development. The emerging evidence of anti-neuroinflammatory activity in its analogues suggests that the therapeutic applications of this chemical scaffold may extend beyond virology. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this compound.

References

- 1. virascience.com [virascience.com]

- 2. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin | PLOS One [journals.plos.org]

- 3. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Aureonitol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureonitol, a tetrahydrofuran derivative of fungal origin, has emerged as a promising natural product with significant biological activity, particularly as an antiviral agent. First isolated in 1979 from the South African plant Helichrysum aureonitens, it was later discovered to be a secondary metabolite produced by various fungal species of the genus Chaetomium. Its structural elucidation and confirmation of its relative and absolute stereochemistry were definitively established through total synthesis. This compound exhibits potent in vitro activity against influenza A and B viruses, functioning through a distinct mechanism of action involving the inhibition of viral entry by targeting the hemagglutinin glycoprotein. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on detailed experimental protocols and data to support further research and development.

Discovery and Origin

This compound was first reported in 1979 as a natural product isolated from the flowering plant Helichrysum aureonitens. However, subsequent research revealed that this compound is also produced by various species of fungi belonging to the genus Chaetomium, which are commonly found in soil and on decaying plant material.[1][2] This dual origin highlights the diverse metabolic capabilities of microorganisms and their potential as sources of novel bioactive compounds. The fungal production of this compound is particularly significant as it offers a more sustainable and scalable source for this compound compared to extraction from plant material.

The absolute stereochemistry of naturally occurring (-)-aureonitol was determined to be (2S, 3R, 4S) through enantioselective total synthesis, which also confirmed its relative stereochemistry.[3][4] This synthetic achievement was crucial for definitively establishing the correct structure of the natural product and enabling the preparation of pure enantiomers for biological evaluation.

Physicochemical Properties and Structure Elucidation

This compound is a tetrahydrofuran derivative with the chemical formula C₁₃H₁₈O₂. Its structure features a central tetrahydrofuran ring substituted with a butadienyl group at position 2 and a pentadienyl group at position 4.

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | Not reported in detail |

| Stereochemistry | (2S, 3R, 4S) for (-)-aureonitol |

Experimental Protocol: Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for determining the connectivity of atoms in the this compound molecule.

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: The chemical shifts (δ) of the proton signals provide information about their electronic environment. The coupling constants (J) between adjacent protons reveal their spatial relationships and are crucial for determining the relative stereochemistry of the tetrahydrofuran ring.

-

¹³C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., sp², sp³, carbonyl).

-

2D NMR: COSY spectra establish proton-proton correlations, while HSQC and HMBC spectra reveal one-bond and multiple-bond proton-carbon correlations, respectively. This information is pieced together to build the complete carbon skeleton and assign all proton and carbon resonances.

-

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃) (Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| Tetrahydrofuran Ring | ||

| 2 | ~82.0 | ~4.5 (m) |

| 3 | ~75.0 | ~4.0 (m) |

| 4 | ~45.0 | ~2.5 (m) |

| 5 | ~70.0 | ~3.8 (m), ~3.6 (m) |

| Butadienyl Sidechain | ||

| 1' | ~130.0 | ~6.3 (m) |

| 2' | ~135.0 | ~6.0 (m) |

| 3' | ~118.0 | ~5.2 (m) |

| 4' | ~137.0 | ~5.1 (m) |

| Pentadienyl Sidechain | ||

| 1'' | ~130.0 | ~6.2 (m) |

| 2'' | ~132.0 | ~5.8 (m) |

| 3'' | ~130.0 | ~5.7 (m) |

| 4'' | ~135.0 | ~5.5 (m) |

| 5'' | ~18.0 | ~1.7 (d) |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to confirm the presence of specific structural motifs.

-

Sample Preparation: A dilute solution of this compound is introduced into the mass spectrometer.

-

Data Acquisition: The sample is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS, the molecular ion is fragmented, and the m/z values of the resulting fragment ions are recorded.

-

Data Analysis: The elemental composition is calculated from the accurate mass. The fragmentation pattern is analyzed to identify characteristic losses of neutral fragments, which can corroborate the proposed structure.

Biological Activity and Mechanism of Action

The most well-characterized biological activity of this compound is its potent inhibition of influenza A and B viruses.

Table 3: Anti-influenza Activity of this compound

| Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Influenza A(H3N2) | 100 | 1426 | 14260 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of cells.

Mechanism of Action: Inhibition of Viral Entry

This compound's anti-influenza activity stems from its ability to interfere with the early stages of the viral life cycle, specifically viral entry into the host cell. The primary target of this compound is the viral surface glycoprotein hemagglutinin (HA).

Molecular modeling studies have shown that this compound docks into the sialic acid-binding site on the hemagglutinin protein. This binding prevents the attachment of the virus to sialic acid receptors on the surface of host cells, a critical first step in influenza virus infection. By blocking this interaction, this compound effectively inhibits viral adsorption and subsequent entry into the cell.

Caption: this compound's mechanism of action against influenza virus.

Experimental Protocols for Biological Assays

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.

-

Virus Infection: Serial dilutions of the influenza virus are prepared, and the cell monolayers are infected with a known amount of virus (multiplicity of infection - MOI).

-

Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

Staining and Quantification: The cell monolayers are fixed (e.g., with 10% formalin) and stained with a solution of crystal violet, which stains the living cells but not the plaques (areas of dead cells). The plaques are then counted, and the percentage of plaque reduction compared to a no-drug control is calculated. The EC₅₀ value is determined from the dose-response curve.

Caption: Workflow for the plaque reduction assay.

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

-

Cell Culture: MDCK cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of time (e.g., 48-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Isolation

Total Synthesis

The total synthesis of (-)-aureonitol was first reported by Jervis and Cox in 2008. This synthesis not only confirmed the structure and stereochemistry of the natural product but also provided a route for the preparation of analogues for structure-activity relationship studies. The key step in their synthesis involved a stereoselective intramolecular allylation of an allylsilane with an aldehyde to construct the trisubstituted tetrahydrofuran core.

A detailed step-by-step protocol for the total synthesis can be found in the supporting information of the original publication by Jervis and Cox (2008) in the Journal of Organic Chemistry.

Isolation from Chaetomium sp.

This compound can be isolated from the fermentation broth of Chaetomium species. The general procedure involves fungal culture, extraction of the secondary metabolites, and chromatographic purification.

-

Fungal Fermentation: A pure culture of a Chaetomium species known to produce this compound (e.g., Chaetomium globosum) is grown in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for several weeks.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract containing a mixture of secondary metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a mobile phase of methanol and water or acetonitrile and water.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by HPLC and NMR spectroscopy.

Host Cell Signaling Pathways

Currently, there is limited information available on the specific downstream signaling pathways in host cells that are affected by this compound during viral infection. The primary mechanism of action is understood to be the direct inhibition of viral entry by binding to hemagglutinin.

However, it is known that influenza virus infection activates several host cell signaling pathways, including the NF-κB and interferon signaling pathways, which are crucial for the host's innate immune response. Future research could investigate whether this compound, in addition to its direct antiviral effect, modulates these or other host cell signaling pathways, which could contribute to its overall therapeutic potential.

Interestingly, in the producing fungus Chaetomium globosum, this compound has been found to act as a transcriptional regulator, influencing the biosynthesis of other secondary metabolites. This suggests that this compound can interact with biological macromolecules to modulate gene expression, a property that warrants further investigation in the context of host-pathogen interactions.

Future Directions

This compound represents a promising lead compound for the development of new anti-influenza drugs with a novel mechanism of action. Future research efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in animal models of influenza infection.

-

Investigation of Host Cell Signaling: Elucidation of any effects of this compound on host cell signaling pathways during viral infection to better understand its complete mechanism of action and potential immunomodulatory effects.

-

Optimization of Fungal Production: Development of high-yielding fermentation and purification processes to ensure a sustainable supply of this compound for further research and development.

Conclusion

This compound is a fascinating natural product with a unique origin and a well-defined mechanism of action against influenza viruses. Its ability to target the viral hemagglutinin and block viral entry makes it an attractive candidate for the development of new antiviral therapies, particularly in the face of emerging drug resistance to existing anti-influenza agents. The detailed experimental protocols and data presented in this technical guide are intended to facilitate further research into this promising molecule and accelerate its potential translation into a clinical candidate.

References

- 1. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Total synthesis and proof of relative stereochemistry of (-)-aureonitol - PubMed [pubmed.ncbi.nlm.nih.gov]

Aureonitol chemical structure and properties

An In-depth Technical Guide to Aureonitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tetrahydrofuran derivative with significant antiviral properties. It covers its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a natural product isolated from fungi of the Chaetomium genus, such as Chaetomium coarctatum and Chaetomium globosum[1][2]. Its structure was confirmed through total synthesis, which also established its absolute stereochemistry as (2S,3R,4S)[3][4]. The molecule features a central tetrahydrofuran ring with two unsaturated side chains.

dot

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from comprehensive chemical databases and literature.[2]

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |

| CAS Number | 71774-51-1 | |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Canonical SMILES | C/C=C/C=C/[C@H]1CO--INVALID-LINK--/C=C/C=C | |

| InChI Key | DTLKTHCXEMHTIQ-DBCNHVMASA-N | |

| XLogP3-AA | 2.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 6 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, Methanol |

Biological Activity and Mechanism of Action

This compound has demonstrated potent antiviral activity, particularly against influenza A and B viruses. It is significantly more effective against the influenza A(H3N2) subtype. The primary mechanism of action is the inhibition of viral entry into host cells.

Anti-Influenza Activity

This compound targets the influenza surface glycoprotein hemagglutinin (HA), which is responsible for binding to sialic acid receptors on the host cell surface. By binding to the sialic acid binding site of HA, this compound effectively blocks the virus from attaching to and entering host cells. This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which act on viral release.

dot

Quantitative Biological Data

The antiviral efficacy and cytotoxicity of this compound have been quantified in several studies. The tables below summarize these findings.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | MOI | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI)** |

| Influenza A/Udorn/307/72 (H3N2) | MDCK | 0.01 | 30 | 1426 | 47,533 |

| Influenza A/Udorn/307/72 (H3N2) | MDCK | 0.05 | 100 | 1426 | 14,260 |

| Clinical Isolate (H3N2) | MDCK | 0.05 | 312 | 1426 | 4,570 |

| Clinical Isolate (H1N1) | MDCK | 0.05 | 417 | 1426 | 3,419 |

| Influenza B/Lee/40 | MDCK | 0.05 | 860 | 1426 | 1,658 |

| Multiplicity of Infection | |||||

| **SI = CC₅₀ / EC₅₀ |

Table 2: Hemagglutination Inhibition Activity of this compound

| Virus Strain | Minimal Inhibitory Concentration (MIC) (nM) |

| Influenza A/Udorn/307/72 (H3N2) | 60 |

| Clinical Isolate (H3N2) | 120 |

| Clinical Isolate (H1N1) | 100 |

| Influenza B/Lee/40 | 200 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's antiviral properties, adapted from Sacramento et al., 2015.

Cytotoxicity Assay

The cytotoxicity of this compound is determined using the MTT assay in Madin-Darby Canine Kidney (MDCK) cells.

-

Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1x10⁴ cells/well.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adherence.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated using non-linear regression analysis of the dose-response curves.

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of this compound to prevent virus-induced agglutination of red blood cells (RBCs).

dot

-

Compound Dilution: Perform two-fold serial dilutions of this compound in PBS in a V-bottom 96-well plate.

-

Virus Addition: Add 4 Hemagglutination Units (HAU) of the influenza virus to each well containing the compound.

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to interact with the virus.

-

RBC Addition: Add a 0.5% suspension of guinea pig red blood cells to each well.

-

Incubation: Gently mix and incubate the plate for 1 hour at room temperature.

-

Observation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits hemagglutination (observed as a "button" of RBCs at the bottom of the well).

Molecular Docking Protocol

In silico studies are used to predict the binding interaction between this compound and the influenza hemagglutinin protein.

-

Protein and Ligand Preparation:

-

Obtain the crystal structure of influenza HA (e.g., from the Protein Data Bank, PDB).

-

Design the 3D structure of this compound using molecular modeling software (e.g., Accelrys Draw) and optimize its geometry.

-

-

Docking Software: Use a docking program such as ArgusLab or AutoDock Vina.

-

Define Binding Site: Define the docking grid box to encompass the sialic acid binding site on the globular head of the HA protein. A typical grid size might be 25 x 25 x 25 Å.

-

Docking Simulation:

-

Perform the docking simulation, treating the ligand (this compound) as flexible and the protein (HA) as rigid.

-

Generate a set number of binding poses (e.g., 150).

-

Repeat the docking run multiple times to ensure convergence and identify the most favorable poses.

-

-

Analysis:

-

Analyze the results to identify the lowest energy binding poses.

-

Use visualization software (e.g., PoseView, PyMOL) to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the HA binding pocket (e.g., Tyr98, His183, Glu190).

-

Conclusion

This compound is a promising antiviral compound with a well-defined chemical structure and a clear mechanism of action against influenza viruses. Its ability to inhibit viral entry by targeting the highly conserved hemagglutinin protein makes it an attractive candidate for further drug development, particularly in the context of emerging resistance to existing antiviral drugs. The high selectivity index indicates a favorable safety profile for in vitro applications. The detailed protocols provided herein serve as a foundation for researchers aiming to further investigate this compound and its analogues as potential anti-influenza therapeutics.

References

- 1. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin | PLOS One [journals.plos.org]

- 2. This compound | C13H18O2 | CID 25064137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total synthesis and proof of relative stereochemistry of (-)-aureonitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Biological Activity of Aureonitol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Aureonitol, a tetrahydrofuran derivative isolated from fungi of the genus Chaetomium, has emerged as a molecule of significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its antiviral and anti-neuroinflammatory properties. The information is presented to support further research and development efforts in the fields of pharmacology and therapeutics.

Anti-Influenza Activity

This compound has demonstrated potent antiviral activity against both influenza A and B viruses.[1][3] Its mechanism of action is distinct from currently available antiviral drugs, such as neuraminidase inhibitors, making it a promising candidate for further investigation, especially in the context of drug-resistant influenza strains.[1]

Quantitative Data on Anti-Influenza Efficacy

The inhibitory effects of this compound on influenza virus replication have been quantified through various in vitro assays. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Efficacy of this compound against Influenza A (H3N2)

| Multiplicity of Infection (MOI) | Time Post-Infection (hours) | EC50 (nM) |

| 0.01 | 24 | 30 |

| 0.05 | 24 | 100 |

| 0.1 | 24 | 183 |

| 0.01 | 48 | 48 |

| 0.05 | 48 | 121 |

| 0.1 | 48 | 201 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) |

| Madin-Darby Canine Kidney (MDCK) | XTT | 1426 |

Table 3: Anti-Hemagglutination Activity of this compound

| Influenza Strain | Minimum Inhibitory Concentration (MIC) (nM) | |---|---|---| | Influenza A (H3N2) | 60 - 200 | | Influenza B | 60 - 200 |

Mechanism of Action: Targeting Hemagglutinin

This compound's anti-influenza activity stems from its ability to inhibit viral entry into host cells. Molecular modeling studies have shown that this compound docks into the sialic acid binding site of the viral surface glycoprotein, hemagglutinin (HA). This interaction, stabilized by hydrogen bonds with conserved residues, blocks the attachment of the virus to host cell receptors, thereby preventing infection.

A diagram illustrating the proposed mechanism of action is provided below.

Experimental Protocols

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of 2 x 104 cells/well for confluent monolayers or 2 x 103 cells/well for semi-confluent monolayers.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound for 72 hours.

-

XTT Addition: 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) solution (5 mg/ml) is added to the culture medium in the presence of N-methyl-dibenzopyrazine methyl sulfate (PMS).

-

Incubation and Measurement: Plates are incubated for 4 hours at 37°C, and the absorbance is measured at 492 nm and 620 nm using a spectrophotometer.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined through linear regression analysis of the dose-response curves.

The effect of this compound on viral attachment is assessed using three distinct experimental setups with pseudotyped viruses.

Anti-Neuroinflammatory Activity

This compound and its analogues have been shown to possess anti-neuroinflammatory properties. This activity is particularly relevant to neurodegenerative diseases where overexpression of pro-inflammatory factors in microglial cells plays a pathological role.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-activated BV-2 microglial cells, this compound analogues attenuate the production of several inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and reactive oxygen species (ROS).

The underlying mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, this compound analogues have been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by inhibiting the expression of TLR4 and the subsequent activation of nuclear factor kappa-B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinases (MAPK).

A diagram of the involved signaling pathway is presented below.

Other Biological Activities

Preliminary research suggests that this compound may also function as a transcriptional regulator for the synthesis of other secondary metabolites in the fungus Chaetomium globosum. However, further studies are required to fully elucidate this role and its potential implications. At present, there is limited evidence to support significant antibacterial or anticancer activities for this compound.

Conclusion

This compound is a promising natural product with well-documented anti-influenza and emerging anti-neuroinflammatory activities. Its unique mechanism of action against the influenza virus warrants further preclinical and clinical investigation. The ability of this compound and its analogues to modulate key inflammatory pathways in the central nervous system opens new avenues for the development of therapeutics for neurodegenerative diseases. This guide summarizes the current state of knowledge and is intended to serve as a foundational resource for the scientific community to build upon in the quest for novel therapeutic agents.

References

- 1. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Aureonitol: A Fungal-Derived Tetrahydrofuran with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureonitol is a naturally occurring tetrahydrofuran derivative produced by various species of fungi, most notably belonging to the genus Chaetomium.[1][2] First isolated in 1979, this secondary metabolite has garnered significant interest within the scientific community due to its potent biological activities, particularly its efficacy as an antiviral and anti-inflammatory agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and mechanisms of action. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development.

Chemical Properties and Structure

This compound is characterized by a central tetrahydrofuran ring. The precise stereochemistry of naturally occurring (-)-aureonitol has been confirmed through total synthesis as (2S,3R,4S).[2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18O2 | |

| Molecular Weight | 206.28 g/mol | |

| IUPAC Name | (2S,3R,4S)-2-[(1E)-buta-1,3-dien-1-yl]-4-[(1E,3E)-penta-1,3-dien-1-yl]oxolan-3-ol | |

| PubChem CID | 25064137 |

Fungal Origin and Isolation

This compound is a prominent secondary metabolite produced by fungi of the genus Chaetomium, including species such as Chaetomium cochliodes, Chaetomium globosum, and Chaetomium coarctatum. These fungi are commonly found in soil and on cellulose-containing materials.

Isolation and Purification Protocol

While specific, detailed protocols for the extraction and purification of this compound can vary between laboratories, a general methodology can be outlined based on standard practices for isolating fungal secondary metabolites.

-

Fungal Culture: Chaetomium species are cultured in a suitable liquid or solid medium.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.

-

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to purify this compound. This typically involves a combination of silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of this compound in Chaetomium species is proposed to follow a polyketide pathway. While the complete enzymatic machinery and genetic regulation are still under investigation, a putative biosynthetic pathway has been suggested. Interestingly, studies have shown that this compound itself can act as a transcriptional regulator for the biosynthesis of other secondary metabolites in Chaetomium globosum.

Proposed Biosynthetic Pathway

Biological Activities

This compound has demonstrated significant therapeutic potential, primarily as an antiviral and anti-neuroinflammatory agent.

Anti-influenza Activity

This compound exhibits potent inhibitory activity against both influenza A and B viruses.

The primary anti-influenza mechanism of this compound involves the targeting of the viral surface glycoprotein, hemagglutinin (HA). By binding to the sialic acid-binding site on hemagglutinin, this compound effectively blocks the attachment of the virus to host cells, thereby inhibiting a crucial early step in the viral life cycle. This mechanism of action is distinct from that of neuraminidase inhibitors, a major class of current anti-influenza drugs.

Table 2: In Vitro Anti-influenza Activity of this compound

| Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A(H3N2) | 100 | 1426 | 14260 |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.

The HAI assay is a standard method to assess the ability of a compound to inhibit the agglutination of red blood cells by the influenza virus.

-

Virus Preparation: A standardized amount of influenza virus is used.

-

Compound Dilution: Serial dilutions of this compound are prepared.

-

Incubation: The diluted this compound is incubated with the virus.

-

Addition of Red Blood Cells: A suspension of red blood cells (e.g., chicken or turkey) is added to the mixture.

-

Observation: The plate is observed for hemagglutination. Inhibition is indicated by the formation of a red blood cell "button" at the bottom of the well.

This assay determines the concentration of this compound that is toxic to host cells.

-

Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. The absorbance is read using a plate reader.

-

Data Analysis: The CC50 value is calculated from the dose-response curve.

This assay directly measures the ability of this compound to block the attachment of the virus to host cells.

-

Cell Preparation: A monolayer of host cells is prepared.

-

Treatment: The cells are pre-treated with this compound, or the virus is pre-treated with this compound, or both are treated simultaneously.

-

Infection: The cells are then infected with the influenza virus.

-

Washing: After an incubation period to allow for adsorption, the cells are washed to remove any unbound virus.

-

Quantification: The amount of virus that has adsorbed to the cells is quantified, for example, by measuring viral RNA using RT-qPCR.

Anti-Neuroinflammatory Activity

Recent studies have revealed that this compound and its analogues possess anti-neuroinflammatory properties. This activity is attributed to the attenuation of the production of inflammatory mediators in microglial cells.

The anti-neuroinflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative data on the anti-neuroinflammatory activity of this compound is an active area of research.

The Griess assay is commonly used to measure the production of nitric oxide (NO) by activated macrophages or microglial cells.

-

Cell Culture: Macrophage or microglial cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a set period to allow for NO production.

-

Griess Reaction: The cell culture supernatant is collected and mixed with the Griess reagent.

-

Quantification: The absorbance is measured at 540-570 nm, and the concentration of nitrite (a stable product of NO) is determined from a standard curve.

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the levels of specific pro-inflammatory cytokines.

-

Cell Culture and Treatment: Similar to the nitric oxide assay, cells are stimulated with an inflammatory agent in the presence or absence of this compound.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The supernatant is analyzed using a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

-

Data Analysis: The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

Total Synthesis

The total synthesis of (-)-aureonitol has been successfully achieved, confirming its relative and absolute stereochemistry. The synthetic route provides a means to produce this compound and its analogues for further biological evaluation.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined anti-influenza activity, coupled with a distinct mechanism of action, makes it an attractive candidate for the development of new antiviral drugs. Furthermore, its emerging anti-neuroinflammatory properties suggest broader applications in treating inflammatory conditions.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective this compound analogues.

-

In Vivo Efficacy: Evaluation of the in vivo efficacy and pharmacokinetic properties of this compound in animal models of influenza infection and neuroinflammation.

-

Biosynthetic Pathway Elucidation: Detailed characterization of the enzymes and genes involved in the this compound biosynthetic pathway to enable metabolic engineering for enhanced production.

-

Clinical Translation: Preclinical and clinical studies to assess the safety and efficacy of this compound in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Aureonitol: A Fungal-Derived Tetrahydrofuran with Potent Anti-Influenza Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Aureonitol, a natural product derived from fungi, and its activity as a promising anti-influenza agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antiviral compounds. This guide details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound's effects on the influenza virus.

Executive Summary

Influenza remains a significant global health concern, necessitating the discovery of new antiviral agents to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains.[1][2][3][4][5] this compound, a tetrahydrofuran derivative isolated from fungi, has demonstrated potent inhibitory activity against both influenza A and B viruses. Its primary mechanism of action involves the direct targeting of the viral surface glycoprotein hemagglutinin (HA), preventing the initial and critical step of viral attachment to host cells. With a high selectivity index, this compound presents a promising scaffold for the development of a new class of anti-influenza therapeutics.

Quantitative Data on Anti-Influenza Activity

The antiviral efficacy and cytotoxic profile of this compound have been quantitatively assessed through various in vitro assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound against Influenza A Virus (A/H3N2)

| Multiplicity of Infection (MOI) | Time Post-Infection (hours) | EC₅₀ (nM) |

| 0.01 | 24 | 30 |

| 0.05 | 24 | 100 |

| 0.1 | 24 | 183 |

| 0.01 | 48 | 48 |

| 0.05 | 48 | 121 |

| 0.1 | 48 | 201 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Parameter | Cell Line | Value |

| CC₅₀ (µM) | Madin-Darby Canine Kidney (MDCK) | 1426 |

| Selectivity Index (SI) vs. A(H3N2) at MOI 0.05 | MDCK | >14,260 |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.

Table 3: Hemagglutination Inhibition and Neuraminidase Activity of this compound

| Assay | Influenza Strains | Result |

| Hemagglutination Inhibition (MIC, nM) | Various Influenza A and B | 60 - 200 |

| Neuraminidase Inhibition (IC₅₀, nM) | Influenza A (H3N2) | > 1000 |

| Neuraminidase Inhibition (IC₅₀, nM) - Oseltamivir Control | Influenza A (H3N2) | 0.1 ± 0.012 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting Viral Entry

This compound's anti-influenza activity stems from its ability to interfere with the initial stages of the viral life cycle. Unlike neuraminidase inhibitors, which prevent the release of new virions from infected cells, this compound acts as an entry inhibitor.

Molecular modeling studies have revealed that this compound docks into the highly conserved sialic acid binding site on the globular head of the hemagglutinin protein. By occupying this pocket, this compound physically blocks the interaction between HA and the sialic acid receptors on the surface of host cells. This inhibition of viral attachment (adsorption) is a critical first step, thereby preventing the virus from entering the cell and initiating replication.

The following diagram illustrates the proposed mechanism of action.

References

- 1. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin | PLOS One [journals.plos.org]

- 4. virascience.com [virascience.com]

- 5. researchgate.net [researchgate.net]

The Antineuroinflammatory Potential of Aureonitol and Its Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of various neurodegenerative diseases. The activation of microglial cells, the resident immune cells of the central nervous system, leads to the release of pro-inflammatory mediators, which can exacerbate neuronal damage. Consequently, the identification of novel therapeutic agents with antineuroinflammatory properties is a key focus of neuropharmacological research. Aureonitol, a tetrahydrofuran derivative isolated from the fungus Chaetomium elatum, and its analogues have emerged as promising candidates in this area. This technical guide provides an in-depth analysis of the antineuroinflammatory activity of this compound and its derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. While this compound itself has been isolated, the primary research on antineuroinflammatory effects has centered on its analogues.[1][2][3]

Quantitative Analysis of Antineuroinflammatory Activity

The antineuroinflammatory effects of this compound analogues have been quantified by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-activated BV-2 microglial cells. The data presented below is extracted from studies on these analogues, with a particular focus on elatumenol F (compound 8), which demonstrated the most significant activity.[2]

Table 1: Inhibition of Pro-inflammatory Mediators by this compound Analogues

| Compound | Target Mediator | Method of Measurement | Key Findings | Reference |

| Elatumenol F (8) | Nitric Oxide (NO) | Griess Assay | Dose-dependent reduction in NO production. | [1] |

| Elatumenol F (8) | Interleukin-6 (IL-6) | ELISA | Significant attenuation of IL-6 release. | |

| Elatumenol F (8) | Interleukin-1β (IL-1β) | ELISA | Marked decrease in IL-1β production. | |

| Elatumenol F (8) | Tumor Necrosis Factor-α (TNF-α) | ELISA | Substantial inhibition of TNF-α secretion. | |

| Elatumenol F (8) | Reactive Oxygen Species (ROS) | DCFH-DA Assay | Effective suppression of intracellular ROS levels. |

Table 2: Effect of Elatumenol F on Pro-inflammatory Enzyme and Protein Expression

| Compound | Target Protein | Method of Measurement | Key Findings | Reference |

| Elatumenol F (8) | Inducible Nitric Oxide Synthase (iNOS) | Western Blot | Decreased expression levels in LPS-stimulated BV-2 cells. | |

| Elatumenol F (8) | Cyclooxygenase-2 (COX-2) | Western Blot | Reduced expression levels in LPS-stimulated BV-2 cells. | |

| Elatumenol F (8) | Toll-like Receptor 4 (TLR4) | Western Blot | Suppressed expression in LPS-activated microglia. | |

| Elatumenol F (8) | Nuclear Factor kappa-B (NF-κB) | Western Blot | Attenuated expression in LPS-activated microglia. |

Signaling Pathways Modulated by this compound Analogues

The antineuroinflammatory activity of this compound analogues, particularly elatumenol F, is attributed to their ability to modulate key signaling pathways involved in the inflammatory response in microglia.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Elatumenol F has been shown to suppress the expression of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor on microglia that recognizes LPS, initiating a downstream signaling cascade that leads to the activation of pro-inflammatory transcription factors.

Caption: Inhibition of the TLR4 signaling pathway by Elatumenol F.

NF-κB and p38 MAPK Signaling Pathways

The activation of TLR4 by LPS typically leads to the activation of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Elatumenol F has been demonstrated to suppress the phosphorylation of the inhibitor of NF-κB (IκB) and p38 MAPK. This inhibition prevents the translocation of NF-κB to the nucleus and reduces the downstream expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB and p38 MAPK pathways by Elatumenol F.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antineuroinflammatory activity of this compound analogues.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compounds (e.g., Elatumenol F) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production

-

Assay: Griess Assay.

-

Procedure:

-

After cell treatment, the culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

Measurement of Cytokine Levels (IL-6, IL-1β, TNF-α)

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Culture supernatants are collected after treatment.

-

Commercial ELISA kits for the specific cytokines (IL-6, IL-1β, TNF-α) are used according to the manufacturer's instructions.

-

Briefly, supernatants are added to antibody-coated microplates.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically.

-

Cytokine concentrations are calculated based on a standard curve.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay.

-

Procedure:

-

After treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with DCFH-DA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes).

-

DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Western Blot Analysis

-

Purpose: To determine the expression levels of iNOS, COX-2, TLR4, NF-κB, and the phosphorylation status of IκB and p38 MAPK.

-

Procedure:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Caption: General experimental workflow for assessing antineuroinflammatory activity.

Conclusion

The available evidence strongly suggests that analogues of this compound, particularly elatumenol F, possess significant antineuroinflammatory properties. These compounds effectively reduce the production of a range of pro-inflammatory mediators in activated microglia. The underlying mechanism of action involves the inhibition of the TLR4 signaling pathway and the subsequent suppression of the NF-κB and p38 MAPK signaling cascades. While direct quantitative data on the antineuroinflammatory activity of this compound itself is limited in the current literature, the promising results from its analogues warrant further investigation into this class of compounds for the development of novel therapeutics for neurodegenerative diseases. Future studies should aim to elucidate the specific structure-activity relationships and to evaluate the in vivo efficacy and safety of these promising natural products.

References

Aureonitol in Neurodegenerative Disease Research: A Field Awaiting Exploration

Initial investigations into the potential of aureonitol, a tetrahydrofuran derivative isolated from the fungus Chaetomium aureum, for neurodegenerative disease research have revealed a significant gap in the current scientific literature. As of late 2025, there is no published research directly linking this compound to the study or treatment of neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease.

While the field of neurodegeneration is actively exploring a wide array of natural and synthetic compounds for their neuroprotective potential, this compound does not appear to be among the molecules that have been investigated in this context. Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons, and current research into therapeutic interventions often focuses on pathways to mitigate common pathological features like oxidative stress, protein misfolding and aggregation, mitochondrial dysfunction, and neuroinflammation.[1][2][3]

A search for "this compound" in scientific databases primarily yields research on its potent antiviral activity, particularly against the influenza virus.[4][5] This existing body of work has established its ability to inhibit influenza replication by targeting the viral surface glycoprotein hemagglutinin. However, these studies do not suggest or explore any mechanisms that would be directly relevant to the pathologies of neurodegenerative disorders.

The absence of data means that there are currently no established experimental protocols, quantitative data on efficacy in neurodegenerative models, or known signaling pathways related to this compound's potential neuroprotective effects. Consequently, it is not possible to provide the detailed technical guide, data tables, or visualizations requested.

For researchers, scientists, and drug development professionals interested in novel compounds for neurodegenerative disease, this represents an untapped area of investigation. Future research could explore whether this compound possesses any of the following properties, which are of significant interest in the neurodegeneration field:

-

Antioxidant activity: The ability to neutralize reactive oxygen species that contribute to neuronal damage.

-

Anti-inflammatory effects: The capacity to modulate the activity of microglia and astrocytes, the resident immune cells of the brain, which can contribute to neuroinflammation.

-

Inhibition of protein aggregation: The potential to interfere with the misfolding and aggregation of proteins such as amyloid-beta, tau, and alpha-synuclein, which are hallmarks of several neurodegenerative diseases.

-

Modulation of neuronal signaling pathways: The ability to influence pathways critical for neuronal survival and function.

Until such foundational research is conducted and published, the role of this compound in the context of neurodegenerative disease remains an open and intriguing question. The scientific community awaits initial studies to determine if this fungi-derived compound holds any promise for this challenging class of disorders.

References

- 1. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroscirn.org [neuroscirn.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Aureonitol: An In-Depth Technical Guide on the Preclinical Safety and Toxicity Profile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aureonitol is a tetrahydrofuran derivative isolated from the fungus Chaetomium coarctatum.[1] It has demonstrated potent in vitro antiviral activity against influenza A and B viruses.[2] The mechanism of action involves the inhibition of viral entry into host cells by targeting the surface glycoprotein hemagglutinin (HA). This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound. The existing data is limited to in vitro cytotoxicity assessments, which indicate a favorable safety profile for cell-based applications. However, a significant data gap exists as no in vivo safety, systemic toxicity, or genotoxicity studies have been published to date. This guide summarizes the available quantitative data, details the experimental protocols used, and visualizes the compound's mechanism and the experimental workflow for its toxicity assessment.

Quantitative Toxicity Data

The safety profile of this compound has been evaluated exclusively through in vitro cytotoxicity assays. The 50% cytotoxic concentration (CC50) was determined in Madin-Darby Canine Kidney (MDCK) cells. These findings suggest a low potential for cytotoxicity at effective antiviral concentrations.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Confluency | CC50 (μM) | Reference Compound | CC50 (μM) of Ref. |

| MDCK | 100% | 1426 ± 13 | Oseltamivir (OST) | 2132 ± 26 |

| MDCK | 60% | 1357 ± 19 | Oseltamivir (OST) | 1683 ± 32 |

| Data sourced from Sacramento et al., 2015. |

Table 2: Selectivity Index of this compound

The Selectivity Index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

| Virus Strain | EC50 (nM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A(H3N2) | 100 | 1426 | 14,260 |

| Influenza A(H1N1)pdm09 | 417 | 1426 | 3,420 |

| Influenza B | 312 | 1426 | 4,570 |

| Data sourced from Sacramento et al., 2015. |

Mechanism of Action: Inhibition of Viral Entry

This compound's primary antiviral mechanism is the prevention of influenza virus attachment and entry into host cells. Molecular modeling and functional assays have shown that this compound docks into the highly conserved sialic acid binding site on the viral hemagglutinin (HA) protein. This binding physically obstructs the interaction between HA and the sialic acid receptors on the host cell surface, thereby neutralizing the virus before infection can be established.

Caption: this compound's mechanism of action against the influenza virus.

Experimental Protocols

The only toxicity data available for this compound originates from an in vitro cytotoxicity study.

In Vitro Cytotoxicity Assay (XTT Method)

This protocol was employed to determine the CC50 values of this compound in a cell culture model.

-

Objective: To measure the concentration of this compound that results in a 50% reduction in viable cells.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Methodology:

-

Cell Seeding: MDCK cells were seeded into 96-well microplates at two different densities: 2 x 10⁴ cells/well (for 100% confluency) and 2 x 10³ cells/well (for 60% confluency).

-

Compound Exposure: Cells were incubated with various concentrations of this compound for a period of 72 hours.

-

Reagent Addition: Following the incubation period, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 5 mg/ml and PMS (phenazine methosulfate) at 0.01% was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours. During this time, metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan product.

-

Data Acquisition: The absorbance was measured using a plate reader at a wavelength of 492 nm, with a reference wavelength of 620 nm.

-

Analysis: The CC50 value was calculated from the dose-response curves generated from the absorbance data.

-

Caption: Experimental workflow for the in vitro XTT cytotoxicity assay.

Discussion and Future Directions

The available data indicates that this compound has a very low cytotoxicity profile in vitro, with a high selectivity index for influenza virus targets over host cells. This suggests that the compound is a promising candidate for further preclinical development as an antiviral agent.

However, the current safety and toxicity assessment is critically incomplete. To advance this compound towards clinical consideration, a comprehensive toxicological evaluation is mandatory. The following studies are recommended:

-

Acute Systemic Toxicity: Determination of the maximum tolerated dose (MTD) and LD50 in at least two mammalian species (e.g., mouse and rat) via relevant routes of administration.

-

Repeated-Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) studies to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity: A standard battery of tests, including an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus assay in rodents.

-

Safety Pharmacology: Studies to assess potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

-

Pharmacokinetics (ADME): Characterization of the Absorption, Distribution, Metabolism, and Excretion of this compound to understand its disposition in the body and inform dosing regimens for further studies.

References

Methodological & Application

Isolating Aureonitol from Chaetomium Species: A Detailed Guide for Researchers

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the isolation of bioactive secondary metabolites from fungal sources is a critical first step in the discovery of novel therapeutic agents. Aureonitol, a tetrahydrofuran derivative isolated from various Chaetomium species, has demonstrated promising anti-inflammatory and antiviral activities.[1] This document provides a comprehensive guide to the isolation and characterization of this compound from Chaetomium species, with a focus on Chaetomium elatum and Chaetomium globosum.

Introduction to this compound and Chaetomium

The genus Chaetomium is a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[2] this compound, a polyketide produced by these fungi, has garnered significant interest due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects through the suppression of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, this compound has been investigated for its antiviral properties. The isolation of pure this compound is essential for further pharmacological evaluation and potential drug development.

Experimental Protocols

This section details the necessary protocols for the cultivation of Chaetomium species, followed by the extraction, purification, and characterization of this compound.

Fungal Culture and Fermentation

A reliable and high-yield fermentation is the foundation of a successful isolation campaign. The following protocol is a general guideline for the cultivation of Chaetomium species for the production of this compound.

Materials:

-

Pure culture of Chaetomium elatum or Chaetomium globosum

-

Potato Dextrose Agar (PDA) plates

-

Solid rice medium (e.g., 100g of rice, 120mL of distilled water in a 1L flask)

-

Autoclave

-

Incubator

Protocol:

-

Inoculate the Chaetomium species onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Prepare the solid rice medium in flasks and sterilize by autoclaving at 121°C for 20 minutes.

-

Aseptically inoculate the sterilized rice medium with agar plugs containing the mycelium from the PDA plates.

-

Incubate the solid fermentation cultures at 25-28°C for 21-30 days in the dark.

Extraction of Crude Metabolites

Following the incubation period, the fungal biomass and the fermented substrate are extracted to obtain a crude mixture of secondary metabolites.

Materials:

-

Ethyl acetate

-